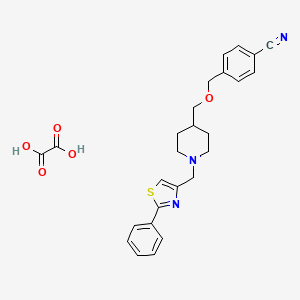

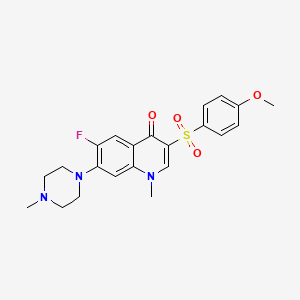

![molecular formula C16H12Cl2N4O3 B2407558 3-(2,6-dichlorobenzyl)-1,7-dimethyloxazolo[2,3-f]purine-2,4(1H,3H)-dione CAS No. 902305-85-5](/img/structure/B2407558.png)

3-(2,6-dichlorobenzyl)-1,7-dimethyloxazolo[2,3-f]purine-2,4(1H,3H)-dione

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

The compound “3-(2,6-dichlorobenzyl)-1,7-dimethyloxazolo[2,3-f]purine-2,4(1H,3H)-dione” has a molecular formula of C16H12Cl2N4O3. It has an average mass of 379.198 Da and a monoisotopic mass of 378.028656 Da .

Molecular Structure Analysis

The molecular structure of “this compound” is defined by its molecular formula, C16H12Cl2N4O3 .Physical And Chemical Properties Analysis

The physical and chemical properties of “this compound” are defined by its molecular formula, C16H12Cl2N4O3, and its average mass of 379.198 Da .Aplicaciones Científicas De Investigación

Structure-Activity Relationships and Molecular Docking

- Research on novel arylpiperazinylalkyl purine-2,4-diones and purine-2,4,8-triones has explored their affinity for serotoninergic and dopaminergic receptors. Docking studies indicated that substituents at the 7-position of the imidazo[2,1-f]purine-2,4-dione system could be crucial for receptor affinity and selectivity, particularly towards 5-HT1A and 5-HT7 receptors. Preliminary pharmacological in vivo studies identified potential anxiolytic and antidepressant agents among these derivatives (Zagórska et al., 2015).

Synthesis and Pharmacological Evaluation

- A study on new 8-aminoalkyl derivatives of purine-2,6-dione with various substituents revealed mixed 5-HT1A/5-HT2A/5-HT7 receptor ligands exhibiting antidepressant-like effects in pharmacological tests. This work highlighted the potential of modifying the arylalkyl/allyl substituent in position 7 of purine-2,6-dione for designing new 5-HT ligands (Chłoń-Rzepa et al., 2013).

Novel Ligands and Dual-Target Directed Ligands

- Another research effort focused on N9-Benzyl-substituted imidazo-, pyrimido-, and 1,3-diazepino[2,1-f]purinediones as dual-target-directed ligands, combining A2A adenosine receptor antagonistic activity with monoamine oxidase B (MAO-B) inhibition. This study led to the identification of potent, selective MAO-B inhibitors and dual-acting ligands with potential applications in neurodegenerative diseases (Załuski et al., 2019).

Anticancer, Anti-HIV, and Antimicrobial Activities

- Research into triazino and triazolo[4,3-e]purine derivatives explored their antineoplastic, anti-HIV-1, and antimicrobial activities. This study provided valuable insights into the synthesis of these compounds and their potential therapeutic applications (Ashour et al., 2012).

Coordination Chemistry

- The study of mixed ligand-metal complexes of 1,3,7-trimethylxanthine and 1,3-dimethyl-7H-purine-2,6-dione with divalent metal ions offered insights into the coordination chemistry of these complexes, contributing to the understanding of their potential biological activities (Shaker, 2011).

Mecanismo De Acción

While the specific mechanism of action for “3-(2,6-dichlorobenzyl)-1,7-dimethyloxazolo[2,3-f]purine-2,4(1H,3H)-dione” is not available, a related compound, tetrahydropyrimido[1,2-f]purine-2,4-dione, was found to inhibit monoamine oxidases (MAO) and interact with all four adenosine receptor subtypes .

Direcciones Futuras

The future directions of research on “3-(2,6-dichlorobenzyl)-1,7-dimethyloxazolo[2,3-f]purine-2,4(1H,3H)-dione” and related compounds could involve further exploration of their potential as MAO inhibitors and adenosine receptor antagonists, given their potential therapeutic applications in neurodegenerative diseases .

Propiedades

IUPAC Name |

2-[(2,6-dichlorophenyl)methyl]-4,7-dimethylpurino[8,7-b][1,3]oxazole-1,3-dione |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H12Cl2N4O3/c1-8-6-21-12-13(19-15(21)25-8)20(2)16(24)22(14(12)23)7-9-10(17)4-3-5-11(9)18/h3-6H,7H2,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GODVEQCAONQMDG-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CN2C3=C(N=C2O1)N(C(=O)N(C3=O)CC4=C(C=CC=C4Cl)Cl)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H12Cl2N4O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

379.2 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[2-(furan-2-yl)-2-hydroxy-2-(thiophen-3-yl)ethyl]-N'-[3-(2-oxopyrrolidin-1-yl)phenyl]ethanediamide](/img/structure/B2407475.png)

![N-(furan-3-ylmethyl)-N-(2-methoxyethyl)-4-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinoline-8-sulfonamide](/img/structure/B2407479.png)

![N-((1-(benzo[d][1,3]dioxol-5-yl)-5-oxopyrrolidin-3-yl)methyl)-3,3-dimethylbutanamide](/img/structure/B2407482.png)

![4-(4,7-dimethoxybenzo[d]thiazol-2-yl)-N-(4-fluorobenzyl)piperazine-1-carboxamide](/img/structure/B2407484.png)

![(4-ethoxyphenyl)(3-(2-methyl-1H-benzo[d]imidazol-1-yl)pyrrolidin-1-yl)methanone](/img/structure/B2407486.png)

![Ethyl 2-[6-(2,3-dimethylphenyl)-4,7-dimethyl-1,3-dioxopurino[7,8-a]imidazol-2-yl]acetate](/img/structure/B2407490.png)

![(8-Methyl-1,7-dioxaspiro[4.4]nonan-2-yl)methanamine](/img/structure/B2407492.png)

![N-(2-methoxyphenethyl)-4-oxo-8-phenyl-4,6,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazine-3-carboxamide](/img/structure/B2407497.png)